Methyl 3-hydroxyoxolane-3-carboxylate
Overview
Description
Methyl 3-hydroxyoxolane-3-carboxylate: is an organic compound with the molecular formula C6H10O4. It is a derivative of oxolane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoxolane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with methylating agents under controlled conditions. For instance, the reaction of oxolane-3-carboxylic acid with methanol in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use oxolane derivatives and methanol, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxyoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Formation of methyl 3-oxolane-3-carboxylate.
Reduction: Formation of methyl 3-hydroxyoxolane-3-methanol.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Methyl 3-hydroxyoxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl 3-hydroxyoxolane-3-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
- Methyl 3-hydroxybutanoate
- Methyl 3-hydroxypropanoate
- Methyl 3-hydroxyhexanoate
Comparison: Methyl 3-hydroxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts different chemical properties compared to linear analogs. This ring structure can influence its reactivity and interactions with biological targets, making it distinct in its applications .
Properties
IUPAC Name |
methyl 3-hydroxyoxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKVXUJICVISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342035-97-5 | |
Record name | methyl 3-hydroxyoxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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